molecular formula C5H3IO2S B6153263 4-iodothiophene-2-carboxylic acid CAS No. 89283-72-7

4-iodothiophene-2-carboxylic acid

Cat. No.: B6153263
CAS No.: 89283-72-7
M. Wt: 254
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Description

4-Iodothiophene-2-carboxylic Acid ( 89283-72-7) is a high-purity chemical compound with the molecular formula C5H3IO2S and a molecular weight of 254.05 . This iodinated thiophene derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel enzyme inhibitors. Scientific studies have identified thiophene carboxylic acids as a potent class of D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes D-serine, a co-agonist of NMDA receptors in the brain, and is a recognized therapeutic target for addressing the cognitive deficits and negative symptoms associated with schizophrenia . The iodine atom at the 4-position of the thiophene ring makes this compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and create diverse compound libraries . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89283-72-7

Molecular Formula

C5H3IO2S

Molecular Weight

254

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodothiophene 2 Carboxylic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

The FT-IR spectrum of 4-iodothiophene-2-carboxylic acid is expected to exhibit characteristic absorption bands indicative of its constituent functional groups. Due to the presence of the carboxylic acid group, a very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹. orgchemboulder.comspectroscopyonline.comquimicaorganica.org This broadening is a result of strong intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state. spectroscopyonline.com

The carbonyl (C=O) stretching vibration is another prominent feature and is expected to appear as a strong, sharp band. For aromatic carboxylic acids, this band is typically observed in the range of 1710-1680 cm⁻¹. spectroscopyonline.com The conjugation of the thiophene (B33073) ring with the carboxylic acid group influences the position of this band. pressbooks.pub The spectrum would also display characteristic C-H stretching vibrations of the thiophene ring, typically found around 3100 cm⁻¹. The C-S stretching modes of the thiophene ring are generally weaker and appear at lower frequencies. mdpi.com The C-I stretching vibration is expected at a low frequency, typically below 600 cm⁻¹.

A table of predicted FT-IR spectral assignments for this compound, based on the analysis of similar compounds, is presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)3300-2500Very Broad, Strong
C-H Stretch (Aromatic)~3100Medium
C=O Stretch (Carboxylic Acid)1710-1680Strong
C=C Stretch (Thiophene Ring)1550-1400Medium-Strong
C-O Stretch (Carboxylic Acid)1320-1210Strong
O-H Bend (in-plane)1440-1395Medium
O-H Bend (out-of-plane)~920Broad, Medium
C-S Stretch (Thiophene Ring)750-650Weak-Medium
C-I Stretch<600Medium

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong C=C stretching band of the thiophene ring. The C-S stretching vibrations are also typically more prominent in the Raman spectrum compared to the FT-IR spectrum. researchgate.net The C-I bond, being highly polarizable, should give rise to a distinct and relatively intense Raman signal at a low wavenumber. The symmetric stretching of the carboxylic acid dimer may also be observed.

A predicted Raman spectral assignment for this compound is provided below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)~3100Medium
C=O Stretch (Carboxylic Acid)1710-1680Weak
C=C Stretch (Thiophene Ring)1550-1400Strong
C-S Stretch (Thiophene Ring)750-650Medium
C-I Stretch<600Strong

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, including UV-Vis and fluorescence techniques, offers insights into the electronic transitions and energy levels within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the conjugated thiophene ring system. Unconjugated carboxylic acids typically absorb around 210 nm, which is often not practically useful. libretexts.org However, in this molecule, the thiophene chromophore will exhibit characteristic absorptions at higher wavelengths. For comparison, thiophene-2-carboxylic acid has a reported absorption maximum. spectrabase.com The presence of the iodine atom, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted thiophene-2-carboxylic acid.

The polarity of the solvent can significantly influence the position of the absorption bands. researchgate.net In polar solvents, a shift in the absorption maxima is expected due to differential solvation of the ground and excited states. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift.

Solvent Predicted λmax (nm) Transition
Hexane (Non-polar)~260-270π → π
Ethanol (Polar, Protic)~265-275π → π
Acetonitrile (Polar, Aprotic)~262-272π → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing information about the chemical environment of the nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid. The acidic proton (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, although its position is highly dependent on concentration and the solvent used. pressbooks.publibretexts.orglibretexts.org The two aromatic protons on the thiophene ring will appear as doublets due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the iodine atom.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position, typically between 165 and 185 ppm for α,β-unsaturated acids. pressbooks.pub The carbon atom attached to the iodine (C4) will be significantly shielded due to the heavy-atom effect, resulting in an upfield shift compared to an unsubstituted carbon. The other thiophene ring carbons will have chemical shifts characteristic of a substituted aromatic system.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on the analysis of similar thiophene derivatives.

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H37.8-8.0d
H57.6-7.8d
-COOH10-13br s

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)
C2135-140
C3130-135
C480-90
C5138-142
C=O165-170

¹H NMR and ¹³C NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected NMR spectra would reveal characteristic signals for the thiophene ring protons and carbons, influenced by the electron-withdrawing carboxylic acid group and the heavy iodine substituent.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show three distinct signals: one for the carboxylic acid proton and two for the protons on the thiophene ring. The carboxylic acid proton (1-H) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding.

The two protons on the thiophene ring, H-3 and H-5, are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is adjacent to the sulfur atom and ortho to the iodine atom, while the proton at the 3-position (H-3) is ortho to the carboxylic acid group. Given the respective electronic effects, H-3 would likely be more deshielded than H-5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid group will be the most downfield signal, typically appearing around 160-170 ppm. The carbon atom attached to the iodine (C-4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield shift. The remaining thiophene ring carbons (C-2, C-3, and C-5) will have distinct chemical shifts influenced by their proximity to the sulfur atom and the substituents.

Predicted NMR Data for this compound

Predicted ¹H NMR Data (in DMSO-d₆)
PositionPredicted Chemical Shift (ppm)Multiplicity
COOH~12.5br s (broad singlet)
H-3~7.9d (doublet)
H-5~7.7d (doublet)
Predicted ¹³C NMR Data (in DMSO-d₆)
PositionPredicted Chemical Shift (ppm)
C-2~140
C-3~138
C-4~80
C-5~135
COOH~162

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the signals for H-3 and H-5, confirming their scalar coupling relationship. No other correlations would be anticipated for the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the ¹H signals at ~7.9 ppm and ~7.7 ppm to their corresponding ¹³C signals for C-3 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. Key predicted correlations would include:

The carboxylic acid proton (COOH) correlating to the C-2 and C-3 carbons.

Proton H-3 correlating to C-2, C-4, C-5, and the carboxyl carbon.

Proton H-5 correlating to C-3 and C-4.

These 2D NMR experiments would collectively provide unambiguous confirmation of the predicted 1D NMR assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₃IO₂S), the expected exact mass can be calculated. A patent document mentions the use of HRMS for analyzing related compounds, suggesting this technique is applicable. google.com The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Predicted HRMS Data

IonChemical FormulaCalculated m/z
[M]⁺C₅H₃IO₂S269.8898
[M+H]⁺C₅H₄IO₂S270.8976

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide structural details. The fragmentation of carboxylic acids often involves characteristic losses. mdpi.com For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺.

Loss of the carboxyl group (•COOH): Formation of the iodothiophene cation [M-COOH]⁺.

Decarboxylation (loss of CO₂): This is a common fragmentation for carboxylic acids.

Loss of iodine (•I): Cleavage of the C-I bond to form a thiophenecarboxylic acid cation.

The relative abundance of these fragments provides a fingerprint for the molecule's structure.

Predicted Key Fragments in MS/MS

Proposed FragmentPredicted m/zOrigin
[C₅H₂IO₂S]⁺252.8847[M-OH]⁺
[C₄H₂IS]⁺224.8949[M-COOH]⁺
[C₅H₃O₂S]⁺142.9854[M-I]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, we can predict its key features based on related structures, such as that of 3-chlorothiophene-2-carboxylic acid. nih.govnih.gov

Predicted Crystallographic Data

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key FeaturePlanar thiophene ring

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by strong intermolecular interactions that dictate the supramolecular architecture.

Hydrogen Bonding: The most significant interaction will be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form robust hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. mdpi.com This creates a characteristic R²₂(8) ring motif.

Halogen Bonding: The iodine atom at the C-4 position is a potential halogen bond donor. It could form C-I•••O or C-I•••S interactions with neighboring molecules, further stabilizing the crystal lattice. These types of interactions are known to be important tools in crystal engineering. nih.gov

Together, these non-covalent interactions would create a well-defined, three-dimensional supramolecular assembly in the solid state.

Conformational Analysis in the Solid State

The orientation of the carboxylic acid group relative to the thiophene ring is a key conformational feature. Theoretical and experimental studies on related 2-substituted thiophenes indicate that the molecule tends to be planar, with the carbonyl group and the thiophene ring being nearly coplanar. This planarity is favored by the delocalization of π-electrons across the molecule. For 2-aroyl derivatives of thiophene, the S,O-cis conformation is generally found to be the more stable conformer. rsc.org In this arrangement, the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

The presence of the iodine atom at the 4-position introduces the possibility of halogen bonding, a significant non-covalent interaction that can direct crystal packing. acs.orgacs.org Halogen bonds (C-I···X, where X is a halogen bond acceptor such as O, S, or another halogen) are directional interactions that can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. acs.orgacs.orgnih.gov In the crystal lattice of this compound, the iodine atom could participate in halogen bonding with the carbonyl oxygen or the thiophene sulfur of a neighboring molecule, further stabilizing the solid-state structure.

The interplay of these interactions—hydrogen bonding, potential halogen bonding, and π-π stacking between the thiophene rings—will ultimately determine the final crystal structure. The planarity of the molecule, the formation of hydrogen-bonded dimers, and the potential for directional halogen bonds are the principal factors governing the conformational analysis of this compound in the solid state.

Interactive Data Table: Expected Intermolecular Interactions in Solid this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)2.6 - 2.8Primary interaction leading to dimer formation
Halogen BondC-IO=C (Carboxyl)3.0 - 3.5Directional interaction influencing supramolecular assembly
Halogen BondC-IS (Thiophene)3.5 - 3.8Potential secondary interaction contributing to packing
π-π StackingThiophene RingThiophene Ring3.5 - 4.0Contributes to the overall stability of the crystal lattice

Theoretical and Computational Chemical Investigations of 4 Iodothiophene 2 Carboxylic Acid

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For reactions involving 4-iodothiophene-2-carboxylic acid, such as its participation in cross-coupling reactions, transition state analysis would elucidate the detailed mechanism and factors controlling the reaction's feasibility and selectivity.

Molecular Interactions and Conformational Analysis

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are crucial for its physical and chemical properties.

Intermolecular Interactions: In the solid state, molecules of this compound will interact with each other through various non-covalent interactions, such as hydrogen bonding (between the carboxylic acid groups) and halogen bonding (involving the iodine atom). Computational studies can model these interactions in dimers or larger clusters to understand the packing in the crystal lattice and to predict solid-state properties. These interactions also play a significant role in the molecule's solubility and its interactions with biological targets or other reactants in solution.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between atoms and bonds within a molecule. wikipedia.org It provides a localized picture of the electron density, allowing for the investigation of intramolecular and intermolecular charge transfer interactions, which are crucial for understanding molecular stability and reactivity. materialsciencejournal.org In the context of this compound, NBO analysis can elucidate the nature of the various non-covalent interactions that govern its structure and properties.

In this compound, key interactions would include the hydrogen bond between the carboxylic acid proton and a neighboring molecule's oxygen or sulfur atom, as well as intramolecular interactions involving the iodine atom and the thiophene (B33073) ring. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction.

Table 1: Key NBO Interactions in a Representative Carboxylic Acid Dimer

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O) of C=Oσ(O-H) of COOH> 20Intermolecular Hydrogen Bond
n(O) of O-Hσ(C=O)~ 5Intramolecular Resonance
π(C=C)π(C=C)Variableπ-conjugation in Thiophene Ring
n(I)σ(C-S)VariableHyperconjugative Interaction

Note: The values in this table are illustrative and based on typical values for similar carboxylic acid dimers. Specific calculations for this compound are required for precise E(2) values.

The electron density transfer from lone pairs (n) of oxygen and iodine to the antibonding orbitals (σ* or π*) of adjacent bonds leads to stabilization of the molecule. materialsciencejournal.org For instance, the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl group in a neighboring molecule is characteristic of a strong hydrogen bond in a carboxylic acid dimer.

Conformational Stability Studies of Monomers and Dimers

The conformational landscape of this compound, both as a monomer and as a dimer, is critical for understanding its physical and chemical behavior. Conformational analysis helps identify the most stable arrangements of the atoms in the molecule. nih.gov For carboxylic acids, the formation of hydrogen-bonded dimers is a common and significant feature, often leading to enhanced stability. nih.govnih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to optimize the geometries of different possible conformers and calculate their relative energies. nih.gov The conformer with the lowest energy is considered the most stable. For this compound, the orientation of the carboxylic acid group relative to the thiophene ring is a key determinant of its conformational isomers.

The stability of dimers is significantly influenced by the strong intermolecular hydrogen bonds formed between the carboxylic acid moieties of two monomers. nih.gov These interactions are a primary driving force for dimerization. The dimerization energy can be calculated as the difference between the energy of the dimer and the sum of the energies of two isolated monomers.

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Monomer - Planar0.00 (Reference)O=C-C=C ~0°
Monomer - Twisted> 2O=C-C=C ~90°
Dimer - Centrosymmetric< -10Intermolecular H-bonds

Note: The energy values are indicative and would require specific DFT calculations for this compound.

Studies on similar molecules like thiophene-2-carboxylic acid have confirmed that the planar conformer is generally more stable for the monomer. nih.gov The formation of a centrosymmetric dimer through two O-H···O hydrogen bonds is a highly favorable process that significantly stabilizes the system. nih.govnih.gov The solvent environment can also influence the conformational stability, with polar solvents potentially stabilizing more polar conformers. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their structural fluctuations, conformational changes, and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms evolve over time. nih.gov

Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand the local structure and interactions between different atoms. nih.govmdpi.com For example, the RDF between the hydrogen of the carboxylic acid and the oxygen of a neighboring molecule can provide detailed information about the hydrogen bonding network. mdpi.com

Table 3: Typical Parameters from an MD Simulation of a Carboxylic Acid in Solution

ParameterDescriptionTypical Value/Observation
RMSD of backbone atomsMeasures the average deviation of the molecule's backbone from a reference structure.Fluctuations around a stable average value indicate conformational stability. nih.gov
Hydrogen bond lifetimeThe average duration of a specific hydrogen bond.Can range from picoseconds to nanoseconds, depending on the strength of the bond.
RDF of O-H···ODescribes the probability of finding an oxygen atom at a certain distance from a hydroxyl hydrogen.A sharp peak at ~1.8 Å indicates strong hydrogen bonding.
Self-diffusion coefficientMeasures the translational mobility of the molecule in a solvent.Provides insight into the molecule's interaction with the solvent.

MD simulations are particularly useful for understanding how environmental factors, such as temperature and the presence of a solvent, affect the behavior of this compound. researchgate.net

Predictive Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationships (QSAR) in a chemical context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their chemical reactivity or other properties. nih.gov In a chemical context, QSAR can be used to predict properties like reaction rates, equilibrium constants, or selectivity, without the need for extensive experimental work. nih.gov

The development of a QSAR model involves several steps: selecting a set of molecules with known reactivity data, calculating a variety of molecular descriptors for each molecule, and then using statistical methods to build a mathematical equation that relates the descriptors to the observed activity. nih.gov These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., HOMO-LUMO gap), steric properties (e.g., molecular volume), and topological indices. mdpi.com

For this compound and its derivatives, a QSAR model could be developed to predict their reactivity in a specific chemical transformation. For example, by synthesizing a series of substituted thiophene-2-carboxylic acids and measuring their reaction rates in an esterification reaction, a QSAR model could be built to predict the rates for other, unsynthesized derivatives. This predictive capability can significantly accelerate the discovery of new catalysts or reaction conditions. nih.gov

Table 4: Common Molecular Descriptors Used in Chemical QSAR

Descriptor TypeExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Mulliken chargesElectron-donating/accepting ability, sites of electrophilic/nucleophilic attack
StericMolecular volume, surface areaBulkiness of substituents
TopologicalWiener index, Randić indexMolecular branching and connectivity
Quantum ChemicalDipole moment, polarizabilityOverall polarity and response to electric fields

The success of a QSAR model is evaluated by its statistical significance and its ability to accurately predict the activity of compounds not used in the model development (the test set). nih.gov

In Silico Screening for Synthetic Accessibility

In silico screening for synthetic accessibility involves the use of computational tools to assess how easily a given molecule can be synthesized. This is a crucial step in the early stages of chemical research and drug discovery, as it helps to prioritize molecules that are likely to be synthetically feasible.

The process typically involves a combination of database searching and retrosynthetic analysis algorithms. These algorithms can break down a target molecule into simpler, commercially available starting materials by applying known chemical reactions in reverse. The "synthetic accessibility score" is often based on factors such as the number of synthetic steps, the complexity of the required reactions, and the availability of the necessary building blocks.

For a novel derivative of this compound, an in silico screening tool could be used to evaluate different potential synthetic routes. This would involve:

Retrosynthetic Analysis: The software would propose various disconnections of the target molecule. For example, it might suggest forming the C-I bond via an electrophilic iodination of a thiophene precursor, or constructing the thiophene ring itself.

Starting Material Availability: The proposed precursors would be checked against databases of commercially available chemicals.

Reaction Viability: The feasibility of the proposed synthetic steps would be assessed based on a database of known chemical reactions and reaction rules.

Table 5: Factors Considered in Synthetic Accessibility Scoring

FactorDescriptionImpact on Accessibility
Number of Synthetic StepsThe total number of reactions required to synthesize the molecule.Fewer steps generally indicate higher accessibility.
Complexity of ReactionsThe difficulty and selectivity of the required chemical transformations.Use of well-established, high-yielding reactions increases accessibility.
Availability of Starting MaterialsWhether the necessary precursors are commercially available and affordable.Readily available starting materials are preferred.
Stereochemical ComplexityThe number of stereocenters and the difficulty of controlling stereochemistry.Molecules with fewer or no stereocenters are generally more accessible.

By using these in silico tools, chemists can focus their experimental efforts on synthetic targets that have a higher probability of success, saving time and resources. nih.gov

Based on a comprehensive search of available scientific literature and patent databases, there is insufficient specific information regarding the application of This compound in the advanced materials science fields as outlined in the request. While the individual functional groups of this molecule—the iodo group and the carboxylic acid group—are highly relevant to the synthesis of conducting polymers and the functionalization of materials, specific research detailing the use of this exact compound for these purposes is not prominently available.

General synthetic strategies for conducting polymers often utilize palladium- or nickel-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Kumada) where a halo-thiophene derivative is a key monomer. The iodine atom at the 4-position of this compound makes it a suitable candidate for such polymerization reactions. Similarly, the carboxylic acid group at the 2-position is a common functional handle used to tune the solubility, electronic properties, and self-assembly behavior of organic semiconductors, or to anchor materials to surfaces.

However, without specific studies, research findings, or data tables directly pertaining to polymers or devices made from this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the requested outline. Generating content for the specified subsections would require speculation about its properties and performance based on related compounds, which falls outside the scope of providing fact-based, referenced information.

Therefore, the requested article cannot be generated at this time due to a lack of specific research data for the compound "this compound" in the specified application areas.

Table of Compounds Mentioned

Applications in Advanced Materials Science and Engineering

Development of Functional Coatings and Surface Modified Materials

Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are effective corrosion inhibitors, primarily by adsorbing onto a metal's surface to form a protective barrier. Thiophene (B33073) derivatives, in particular, are recognized for their ability to inhibit corrosion in acidic environments. The inhibition mechanism is a complex process involving the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive medium.

Compounds like 4-iodothiophene-2-carboxylic acid function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites where corrosion occurs. This adsorption is facilitated by the presence of the sulfur heteroatom in the thiophene ring, the oxygen atoms in the carboxylic acid group, and the π-electrons of the aromatic ring. These features allow the molecule to bond with the vacant d-orbitals of the metal, creating a stable, protective film.

The presence of an iodine atom can further enhance the inhibition efficiency through a synergistic effect. Iodide ions (I⁻), when present in the solution, can adsorb onto the metal surface first, creating a negatively charged layer. This layer then facilitates the adsorption of the protonated organic inhibitor molecules, leading to a more compact and effective protective film. This synergistic interaction between the organic compound and iodide ions has been shown to significantly increase corrosion inhibition efficiency. mdpi.comjmaterenvironsci.comnih.gov

Research on related thiophene derivatives has demonstrated high inhibition efficiencies, which increase with the concentration of the inhibitor. For instance, studies on various thiophene compounds have reported efficiencies reaching up to 97%. mdpi.com

Table 1: Corrosion Inhibition Efficiency of Thiophene Derivatives This table presents data for related thiophene compounds to illustrate the potential performance of this compound.

Inhibitor CompoundConcentrationMetalMediumInhibition Efficiency (%)
(3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanone5 x 10⁻⁵ MCarbon Steel1.0 M HCl~97% mdpi.com
Thiophene-imidazoline lauramide (S4-C11)100 mg L⁻¹Carbon SteelCO₂-saturated water87.55% researchgate.net
N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline500 ppmZinc2 M HCl91% researchgate.net
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide500 ppmMild Steel1.0 M HCl92.5% nih.gov

Surface Adsorption and Interface Chemistry

The efficacy of a corrosion inhibitor is fundamentally determined by its adsorption characteristics on the metal-solution interface. The adsorption of this compound on a metal surface is a spontaneous process that can involve either physisorption, chemisorption, or a combination of both.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. This type of bonding is stronger and creates a more stable protective layer.

The carboxylic acid group plays a critical role as an anchoring group, deprotonating to form a carboxylate anion that bonds strongly with the metal oxide surface. researchgate.net This interaction, combined with the coordination from the sulfur atom's lone pair electrons and the π-electrons of the thiophene ring, results in a robust, multi-center adsorption on the metal. The planarity of the thiophene ring allows for a high surface coverage.

The adsorption process typically follows established models such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.commdpi.com The strength and nature of this adsorbed layer dictate the material's resistance to corrosive agents.

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Ligand Design for Porous Materials

The rigid and functional nature of this compound makes it an excellent candidate for use as an organic linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are crystalline porous solids with exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

In MOF synthesis, the carboxylic acid group coordinates with metal ions or metal clusters to form the framework's nodes. The thiophene ring acts as a rigid spacer, defining the geometry and pore dimensions of the resulting structure. The choice of ligand is crucial as it dictates the final topology and properties of the MOF. Thiophene-based dicarboxylic acids, which are structurally similar to the target compound, have been successfully used to construct 3D frameworks. nih.govmdpi.com For example, thiophene-2,5-dicarboxylic acid has been used with nickel salts to create MOFs with potential applications as fluorescent probes. mdpi.com

In COFs, which are constructed entirely from light elements linked by strong covalent bonds, derivatives of this compound can be used as building blocks. The functional groups (carboxylic acid, iodine) can be modified to form covalent linkages (e.g., imine, boronate ester), leading to highly ordered, porous 2D or 3D structures. nih.govnih.govepa.gov The electronic properties of the thiophene ring can be imparted to the COF, making them promising for applications in electronics and photocatalysis. tsijournals.comnih.gov

Structural and Functional Characterization of Frameworks

MOFs and COFs synthesized using thiophene-based linkers exhibit high thermal stability and permanent porosity. The characterization of these materials typically involves X-ray diffraction to confirm crystallinity and determine the structure, and gas sorption analysis (e.g., nitrogen adsorption at 77 K) to measure the surface area and pore size distribution.

Thiophene-based COFs have been reported with Brunauer–Emmett–Teller (BET) surface areas ranging from approximately 500 to over 1800 m²/g. jmaterenvironsci.comtsijournals.com The pore sizes can be precisely tuned based on the length and geometry of the linker molecule. For example, a COF synthesized from thieno[3,2-b]thiophene-2,5-diyldiboronic acid exhibited a high surface area of 1810 m²/g and a pore size of 3 nm. tsijournals.com Similarly, thiophene-containing COFs designed for iodine capture have shown high surface areas, such as TAPT-COF (1141 m²/g) and TAB-COF (1378 m²/g). dtu.dk

The functionality of these frameworks is directly related to their structure. The inherent porosity allows for the capture and storage of molecules like iodine, while the conjugated π-system of the thiophene units can be exploited for electronic and optical applications, including sensing. dtu.dkresearchgate.net

Table 2: Properties of Porous Frameworks with Thiophene-Based Ligands This table provides data for frameworks constructed from ligands structurally related to this compound.

Framework NameLigand TypeSurface Area (BET, m²/g)Pore Size (nm)Key ApplicationReference
T-COF 12,5-thiophenediboronic acid9272.06Electronics jmaterenvironsci.com
T-COF 4thieno[3,2-b]thiophene-2,5-diboronic acid9042.57Electronics jmaterenvironsci.com
TT-COFthieno[3,2-b]thiophene-2,5-diyldiboronic acid18103.0Guest Inclusion tsijournals.com
TAB-COFThiophene-based13781.18Iodine Capture dtu.dk
MOF-3 (Li₂Zn₂)Furandicarboxylate (related dicarboxylate)287-Luminescence Sensing taylorfrancis.com

Sensor Development based on Thiophene Derivatives

Chemo- and Biosensors

Thiophene derivatives are widely used in the development of chemo- and biosensors due to their excellent photophysical and electronic properties. uaeh.edu.mx They can be incorporated into fluorescent probes for the detection of metal ions and anions, or used to create conductive polymer films for electrochemical sensing.

Fluorescent Chemosensors: The thiophene ring can act as a fluorophore or as a signaling unit in a sensor molecule. The carboxylic acid and iodine groups of this compound can be functionalized to create specific binding sites for target analytes. Upon binding, a change in the fluorescence (e.g., "turn-on" or "turn-off" response) can be observed. Thiophene-based fluorescent sensors have shown high selectivity and sensitivity for detecting various metal ions, including Zn²⁺, Al³⁺, and Fe³⁺. mdpi.comelsevierpure.commdpi.com The detection mechanism often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence emission.

Electrochemical Biosensors: Polythiophenes, which can be synthesized via electrochemical polymerization of thiophene monomers, are highly conductive and stable, making them ideal materials for modifying electrodes in biosensors. nahrainuniv.edu.iq A functionalized monomer like this compound could be electropolymerized onto an electrode surface. The resulting polymer film can then be used to immobilize biomolecules such as enzymes or DNA probes. mdpi.comelectrochemsci.org The sensor operates by detecting changes in the electrical signal (e.g., current or potential) that occur upon the interaction of the target analyte with the immobilized biomolecule. Such sensors have been developed for a wide range of analytes, including glucose and specific DNA sequences. mdpi.comnahrainuniv.edu.iq

Table 3: Performance of Sensors Based on Thiophene Derivatives This table showcases the capabilities of sensors built with various thiophene-based compounds.

Sensor TypeTarget Analyte(s)Key Thiophene CompoundDetection LimitReference
FluorescentAl³⁺Thiophene-based Schiff base3.7 nM elsevierpure.com
FluorescentZn²⁺Thiophene-based Schiff base30 nM elsevierpure.com
FluorescentZn²⁺ / CN⁻Dihydrothiophene-2-carboxamide derivative2.55 µM (Zn²⁺) mdpi.com
ElectrochemicalMorphinePoly(3,4-ethylene-dioxythiophene) composite21 nM
ElectrochemicalDNAPoly(4-hydroxyphenyl thiophene-3-carboxylate)1.49 nmol mdpi.com

Optoelectronic Sensing Mechanisms of this compound

The unique molecular architecture of this compound, featuring a thiophene ring, a carboxylic acid group, and an iodine atom, positions it as a promising candidate for the development of advanced optoelectronic sensors. The interplay between these functional components can give rise to sophisticated sensing mechanisms, enabling the detection of a variety of analytes through changes in optical properties such as fluorescence or color. While direct experimental studies on the optoelectronic sensing applications of this compound are not extensively documented, its potential can be inferred from the well-established roles of its constituent parts in the design of chemosensors. The primary mechanisms that are likely to govern its sensing behavior include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

The thiophene ring serves as the core fluorophore and a platform for electronic communication within the molecule. The carboxylic acid group at the 2-position provides a crucial binding site for various analytes, particularly metal cations. The iodine atom at the 4-position, a heavy atom, can significantly influence the photophysical properties of the thiophene fluorophore, a phenomenon known as the "heavy atom effect." This effect can modulate the rates of intersystem crossing and phosphorescence, which in turn can affect the fluorescence quantum yield. Furthermore, the electron-withdrawing nature of the iodine atom can alter the electron density of the thiophene ring, influencing its interaction with analytes and its inherent optical properties.

Chelation-Enhanced Fluorescence (CHEF)

One of the most probable sensing mechanisms for this compound is Chelation-Enhanced Fluorescence (CHEF). In its free state, the fluorescence of the molecule might be quenched due to various non-radiative decay pathways. The carboxylic acid group, being an effective chelating agent, can selectively bind with specific metal ions. This binding event can lead to the formation of a rigid and stable complex. The rigidification of the molecular structure upon chelation can suppress non-radiative decay processes, such as vibrational relaxation, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response is a hallmark of the CHEF mechanism. For instance, upon coordination with a metal ion like Al³⁺, the carboxylic acid group would form a stable chelate, restricting intramolecular rotations and enhancing the quantum yield of fluorescence.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is another plausible mechanism that could be operative in sensors based on this compound. In a PET-based sensor, the molecule consists of a fluorophore (the thiophene ring) and a receptor (the carboxylic acid group) connected by a short spacer. In the absence of an analyte, upon excitation of the fluorophore, an electron can be transferred from a high-energy molecular orbital of the receptor to the excited state of the fluorophore, leading to fluorescence quenching. When the target analyte binds to the receptor, the energy of the receptor's molecular orbitals is altered, inhibiting the PET process. This inhibition of PET "turns on" the fluorescence of the thiophene core. The efficiency of this process would be sensitive to the nature of the analyte and its interaction with the carboxylic acid group.

Intramolecular Charge Transfer (ICT)

The electronic properties of the thiophene ring in this compound are influenced by both the electron-donating nature of the sulfur atom and the electron-withdrawing characteristics of the iodine and carboxylic acid groups. This electronic arrangement can facilitate an Intramolecular Charge Transfer (ICT) process upon photoexcitation. In the excited state, there can be a significant shift in electron density from the electron-rich part of the molecule to the electron-deficient part. The energy of this charge transfer state, and consequently the emission wavelength, can be highly sensitive to the local environment and the presence of analytes. Binding of an analyte to the carboxylic acid group can further modulate the ICT process, leading to a detectable shift in the fluorescence emission spectrum (a ratiometric response) or a change in the fluorescence intensity.

Role of the Iodine Atom

Illustrative Research Findings

While specific data for this compound is not available, the performance of analogous thiophene-based sensors from the literature can provide insights into its potential capabilities. The following tables present representative data for thiophene-based fluorescent sensors for the detection of various metal ions, illustrating typical performance metrics that could be expected.

Table 1: Performance of Thiophene-Based Fluorescent Sensors for Al³⁺ Detection

Sensor MoietySensing MechanismDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Sensor:Ion)Reference
Thiophene with diethyl aminophenolICT0.41 µM7.56 × 10² M⁻¹1:1 nih.gov
Thiophene-2-carboxylic acid hydrazide derivativeCHEF1.35 × 10⁻⁹ M7.06 × 10⁶ M⁻¹1:1 rsc.org

Table 2: Performance of Thiophene-Based Fluorescent Sensors for Other Metal Ions

Sensor MoietyTarget IonDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Sensor:Ion)Reference
Thiophene-based probeHg²⁺28 µM3.1 × 10⁵ M⁻¹1:1 nih.gov
Thiophene-based probeCu²⁺7.5 µM1.6 × 10⁵ M⁻¹1:1 nih.gov
Pyrrolinone ester derivative with thiopheneCu²⁺0.85 µM1.67 × 10⁴ M⁻¹1:1 nih.gov
Thiophene-2-carboxylic acid hydrazide derivativeCu²⁺0.217 µM6.55 × 10⁴ M⁻¹1:1 nih.gov

These data highlight the high sensitivity and strong binding affinities that can be achieved with thiophene-based sensors. It is plausible that a sensor based on this compound could exhibit similar or even enhanced performance due to the unique combination of its functional groups. The development and characterization of such a sensor would be a valuable contribution to the field of advanced materials science and engineering.

Applications in Catalysis Research

Design of Ligands and Pre-catalysts from 4-Iodothiophene-2-carboxylic Acid

The synthesis of ligands and pre-catalysts from thiophene-based carboxylic acids is a known strategy in catalyst design. For instance, thiophene-2,5-dicarboxylic acid has been utilized to create C2-symmetric chiral ligands like bis(imidazolinyl)thiophene and bis(oxazolinyl)thiophene. nih.gov However, specific examples of ligands or pre-catalysts being synthesized directly from this compound for catalytic applications are not readily found in the surveyed literature. The presence of the iodo- and carboxylic acid groups offers potential for various synthetic modifications, but dedicated studies on its use as a ligand precursor appear limited.

The coordination chemistry of thiophene-carboxylate ligands with metal centers is established, often involving the carboxylate group binding in a monodentate or bidentate fashion. Research on related molecules, such as N,S-heterocyclic carbene ligands derived from thiazoles, shows complexation with metals like palladium. nih.gov However, specific studies detailing the metal complexation chemistry and distinct coordination modes of ligands derived explicitly from this compound were not identified in the available research.

The development of chiral ligands from carboxylic acids is a significant area in asymmetric catalysis. researchgate.netsnnu.edu.cn Thiophene (B33073) derivatives, such as thiophene-2,5-dicarboxylic acid, have been used to synthesize chiral ligands for copper-catalyzed asymmetric Friedel-Crafts alkylation. nih.gov Additionally, chiral covalent organic frameworks have been synthesized for heterogeneous asymmetric catalysis. nih.gov Despite the potential of the this compound backbone for creating new chiral environments, there is no specific information in the search results on its use for the synthesis of chiral ligands or its application in asymmetric catalysis.

Role in Homogeneous Catalysis

Homogeneous catalysis often utilizes well-defined molecular catalysts, and thiophene derivatives can be integral components of these systems.

Carboxylic acids can serve as directing groups in transition metal-catalyzed C-H activation, facilitating the functionalization of otherwise inert C-H bonds. snnu.edu.cnethernet.edu.et The functionalization of the thiophene ring itself via C-H activation is also a well-explored area. mdpi.comnih.gov Nevertheless, research that specifically employs this compound, either as a ligand, directing group, or substrate in a specifically catalytic C-H activation or functionalization reaction, is not described in the provided search results.

Redox-neutral reactions represent an efficient and atom-economical approach in synthetic chemistry. nih.govworktribe.com Organophotocatalysis has enabled redox-neutral strategies for various transformations, including the functionalization of complex molecules. nih.gov While these principles are broadly applied, there are no specific examples in the literature that detail the use of this compound or its derivatives in facilitating redox-neutral catalytic cycles.

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, reactants interact with the surface of a solid catalyst. Carboxylic acids and aryl iodides are known reactants in heterogeneous systems, such as in photocatalytic esterification. researchgate.netiiserkol.ac.in The hydrogenation of carboxylic acid derivatives is another important reaction class where heterogeneous catalysts are employed. tue.nl However, the specific role or interaction of this compound with surfaces in a heterogeneous catalytic context has not been detailed in the surveyed research. There is no information on its use as a surface modifier or as a precursor for a solid-supported catalyst.

Catalyst Support and Immobilization Strategies

While direct applications of this compound as a primary catalyst support are not extensively documented, its chemical structure lends itself to various immobilization strategies. The carboxylic acid moiety is particularly useful for anchoring the molecule onto different support materials, thereby serving as a linker for catalytically active species.

Surface Functionalization: The carboxylic acid group can be used to functionalize the surface of solid supports such as silica, alumina, or polymers. This is typically achieved by forming covalent bonds, for instance, through esterification or amidation reactions with corresponding functional groups on the support surface. Such functionalization allows for the creation of a tailored surface environment for the catalyst.

Metal-Organic Frameworks (MOFs): Thiophene-dicarboxylic acids have been successfully employed as organic linkers in the synthesis of metal-organic frameworks (MOFs). acs.org These highly porous materials can act as heterogeneous catalysts. By logical extension, this compound could be a valuable building block for novel MOFs. The presence of the iodine atom could introduce additional functionality, potentially influencing the catalytic activity or providing a site for post-synthetic modification. For example, thiophene-functionalized Zn-based MOFs have shown significant catalytic activity in the cycloaddition of epoxides and CO2. acs.org

Ligand for Homogeneous Catalysts: The carboxylate form of thiophene-2-carboxylic acid can act as a ligand, coordinating to metal centers to form homogeneous catalysts. Copper(I) thiophene-2-carboxylate, for instance, is known to catalyze Ullmann coupling reactions. wikipedia.org Similarly, this compound can be envisioned as a ligand in various metal-catalyzed reactions. The electronic properties of the thiophene ring and the steric and electronic influence of the iodo-substituent could modulate the activity and selectivity of the metallic center.

Mechanistic Studies at Catalyst Surfaces

The unique combination of functional groups in this compound makes it a valuable probe molecule for mechanistic studies at catalyst surfaces.

Probing Active Sites: The adsorption and reaction of this compound on a catalyst surface can provide insights into the nature of the active sites. The interaction of the carboxylic acid group with the surface can be monitored using techniques like infrared (IR) spectroscopy, revealing information about the acidity or basicity of the surface sites.

Investigating Reaction Pathways: The thiophene ring and the carbon-iodine bond can participate in various catalytic reactions. For example, the hydrodesulfurization (HDS) of thiophene and its derivatives is a crucial industrial process, and the presence of both a carboxylic acid and an iodine atom on the ring could influence the reaction mechanism. The C-I bond is also susceptible to cleavage and can participate in cross-coupling reactions, allowing for the study of such transformations at a fundamental level on a catalyst surface.

Electrochemical Studies: The electrochemical behavior of this compound can be investigated to understand electron transfer processes at electrode surfaces, which are a form of heterogeneous catalysis. The redox properties of the thiophene ring and the iodo-substituent can be probed using techniques like cyclic voltammetry, providing valuable data for the design of electrocatalysts.

Applications in Advanced Medicinal Chemistry Research: Pre Clinical and Mechanistic Studies

Role as a Key Building Block in Pharmaceutical Synthesis

4-Iodothiophene-2-carboxylic acid serves as a fundamental starting material in the synthesis of a wide array of pharmaceutical compounds. enamine.net Its thiophene (B33073) core is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The presence of both an iodine atom and a carboxylic acid group provides two reactive sites for further chemical modifications, allowing for the construction of diverse and complex molecular architectures. mdpi.comyoutube.comyoutube.com

The thiophene ring of this compound is a well-established bioisostere for the phenyl ring. nih.govpsu.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. This principle of bioisosteric replacement is a key strategy in drug design to enhance the target affinity, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net The substitution of a phenyl ring with a thiophene ring can alter a molecule's polarity and metabolic stability, potentially leading to improved therapeutic outcomes. nih.govpsu.edu

The reactivity of the thiophene ring, which is more electron-rich than benzene, readily allows for electrophilic substitution reactions, further expanding its utility in creating diverse heterocyclic structures. nih.gov This has been demonstrated in the synthesis of various fused heterocyclic systems, such as thiazepino[2,3-h]quinoline-9-carboxylic acid derivatives, which are constructed from substituted quinoline (B57606) precursors. nih.gov The synthesis of thiophene-based azo dyes and other complex heterocyclic frameworks also highlights the versatility of thiophene derivatives in generating novel scaffolds. mdpi.comespublisher.com

The dual functionality of this compound facilitates the synthesis of intricate molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the iodine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.comnih.gov This allows for the systematic assembly of complex structures with desired pharmacological profiles.

For instance, derivatives of thiophene-2-carboxylic acid have been used to create compounds with potential applications in treating a range of diseases. ontosight.ai The synthesis of such complex molecules often involves multi-step processes where the thiophene scaffold serves as a central building block. lkouniv.ac.in The ability to precisely modify the structure of these molecules is crucial for optimizing their biological activity and advancing them through pre-clinical development.

Investigation of Molecular Mechanisms of Action (Pre-clinical)

Understanding how a compound exerts its effects at a molecular level is a critical aspect of pre-clinical research. Derivatives of this compound have been instrumental in studies aimed at elucidating the molecular mechanisms of action of various therapeutic agents.

Research has shown that derivatives of thiophene-containing compounds can modulate key cellular signaling pathways implicated in disease. For example, some compounds have been found to influence the Akt kinase pathway, a central regulator of cell survival, proliferation, and metabolism. nih.govnih.gov Modulation of this pathway can have significant implications for cancer therapy and other diseases. nih.gov

Furthermore, studies have investigated the role of related compounds in regulating the Fas ligand (FasL) and cellular FLICE-like inhibitory protein (c-FLIP) pathways, which are critical in apoptosis (programmed cell death). nih.govnih.govnih.govresearchgate.net Specifically, both the long (c-FLIPL) and short (c-FLIPS) isoforms of c-FLIP are key regulators of death receptor-induced apoptosis. nih.govmdpi.comembopress.org The ability to modulate these pathways could offer new therapeutic strategies for diseases characterized by dysregulated apoptosis, such as cancer. nih.govnih.govresearchgate.net

Derivatives of thiophene-carboxylic acids have been investigated as inhibitors of various enzymes. For example, 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesic drugs. nih.gov Similarly, other thiophene-based compounds have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and influenza neuraminidase. frontiersin.orgnih.govnih.govfrontiersin.org The carboxylic acid moiety often plays a crucial role in binding to the active site of the target enzyme. frontiersin.orgnih.gov

Compound ClassTarget Enzyme/ProteinTherapeutic Area
4-Arylthiophene-3-carboxylic acid derivativesAnoactin-1 (ANO1)Pain
Thiazolidine-4-carboxylic acid derivativesInfluenza NeuraminidaseInfectious Disease
Indole-2-carboxylic acid derivativesHIV-1 IntegraseInfectious Disease
2-Phenylquinoline-4-carboxylic acid derivativesHistone Deacetylases (HDACs)Oncology
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathwayOncology

Prodrug Design and Delivery Systems

The carboxylic acid group of this compound and its derivatives is a key handle for prodrug design. mdpi.comnih.gov A prodrug is an inactive or less active compound that is converted into the active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability. nih.govnih.gov

Esterification of the carboxylic acid is a common approach to create prodrugs. nih.gov These ester prodrugs can be more lipophilic, facilitating their absorption, and are then hydrolyzed by esterases in the body to release the active carboxylic acid-containing drug. nih.gov This approach has been successfully used for various classes of drugs to enhance their delivery and efficacy. mdpi.com For instance, a glutathione (B108866) (GSH) prodrug, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), has been shown to protect against oxidative stress-induced cell death. nih.gov Similarly, polyether analogs of desferrithiocin (B607067) have been designed as iron chelators with improved tolerability. nih.gov

Chemical Modification for Enhanced Delivery

The carboxylic acid group is a key handle for chemical modification to improve the delivery of therapeutic agents. This functional group can be readily conjugated to various molecules to create more effective drug delivery systems. nih.gov For instance, the carboxylic acid can be linked to biomolecules or synthetic polymers. One common strategy involves forming an amide bond with an amine group on a carrier molecule. nih.gov

Linkers are often employed in these conjugation strategies to ensure stability in circulation and controlled release of the active drug at the target site. nih.gov These linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are particularly advantageous as they can be engineered to break under specific physiological conditions found at the target, such as a lower pH in a tumor microenvironment or the presence of certain enzymes, thereby releasing the drug precisely where it is needed. nih.gov While direct research on this compound is specific, the principles of modifying carboxylic acids for drug delivery are well-established and directly applicable to this compound. nih.gov

Development of Molecular Imaging Probes and Precursors

Molecular imaging is a powerful tool in clinical diagnostics, relying on probes that can visualize biological processes at the molecular level. mdpi.com this compound serves as an excellent precursor for such probes, particularly for nuclear imaging techniques.

Precursors for Radioactive and Fluorescent Tracers

The iodine atom at the 4-position of the thiophene ring is the key to its use as a precursor for radioiodinated imaging agents. This non-radioactive iodine can be substituted with a radioactive isotope of iodine, such as Iodine-125 or others, through established radiolabeling techniques. nih.gov A common method involves starting with a precursor molecule, like a trimethylstannyl or boronic acid derivative of the thiophene, and then introducing the radioiodine. nih.gov

This approach has been successfully used to create radioiodinated thiophene derivatives for brain imaging. nih.gov The thiophene scaffold is valuable because it can be modified to create agents that cross the blood-brain barrier and are retained in the brain, allowing for clear imaging. nih.gov

Beyond radiolabeling, the structure can be adapted for fluorescence imaging. By conjugating a fluorescent dye to the carboxylic acid group, a dual-modality probe could be developed, combining the deep tissue penetration of radionuclide imaging with the high resolution of optical imaging. lightox.co.uknih.gov

Imaging Modality Applications (e.g., SPECT, PET)

Single-Photon Emission Computed Tomography (SPECT) is a primary application for agents derived from this compound. Studies have shown that radioiodinated aminopropyl-iodothiophenes are effective as cerebral perfusion imaging agents for SPECT. nih.gov These agents exhibit high uptake and retention in the brain, which are crucial characteristics for successful imaging. nih.gov For example, 2-(2(RS)-aminopropyl)-5-[¹²⁵I]iodothiophene showed significant brain uptake in rat models, demonstrating its potential for clinical use. nih.gov

While the iodine atom makes it a natural fit for SPECT, the scaffold can also be adapted for Positron Emission Tomography (PET). This would typically involve replacing the iodine with a PET isotope or modifying the carboxylic acid with a chelator that can bind a metallic PET radionuclide like Gallium-68 or Zirconium-89. mdpi.comnih.govnih.gov PET offers higher sensitivity and better quantification than SPECT, making the development of thiophene-based PET tracers a promising area of research. researchgate.net

Thiophene DerivativeImaging ModalityKey FindingSource
2-(2(RS)-aminopropyl)-5-[125I]iodothiopheneSPECTHigh brain uptake (2.77% dose/g at 5 min) and good brain/blood ratio (6/1 at 5 min). nih.gov
N-isopropyl-2-(2(RS)-aminopropyl)-5-[125I]iodothiopheneSPECTHigher initial brain uptake (3.2% dose/g at 5 min) and brain/blood ratio (10.3/1 at 5 min) but faster washout. nih.gov

Chemo-biological Interaction Studies

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. Computational and experimental studies provide deep insights into the binding mechanisms and structure-activity relationships of this compound derivatives.

Molecular Docking and Simulation Studies with Biological Targets

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, typically a protein. Studies on the parent compound, thiophene-2-carboxylic acid, have demonstrated its potential as an inhibitor of inflammation by docking it to relevant protein targets. nih.gov These simulations reveal the binding affinity and specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.govresearchgate.net

The structural features of thiophene-2-carboxylic acid contribute to its chemical stability and potential for strong interactions with biological macromolecules, making it an effective ligand with high binding affinity. researchgate.net Similar computational studies on 1-benzothiophene-2-carboxylic acid have been used to explore its anti-inflammatory and other pharmaceutical properties by simulating its interaction with various enzymes. nih.gov These findings suggest that this compound would also be a promising candidate for such interactions, where the iodine atom could provide additional hydrophobic or halogen-bonding interactions, potentially increasing binding affinity to specific targets.

CompoundBiological TargetKey Finding from Docking StudySource
Thiophene-2-carboxylic acidInflammation-related proteinsPredicted to act as a potential inhibitor against inflammation based on Full Fitness (FF) score and binding affinity values. nih.gov
1-benzothiophene-2-carboxylic acidVarious enzymes (e.g., 1DLO, 1LCS)Docking simulations demonstrated potential anti-viral, anti-leukemia, and anti-inflammatory effects. nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesLanosterol 14a-demethylase (CYP51)The most active antifungal compound interacted with the heme group of the enzyme via its carboxylic acid substituent. mdpi.com

Structure-Activity Relationship (SAR) from a chemical modification perspective for target binding

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. For thiophene-based molecules, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov

For example, a study on 2-thioureidothiophene-3-carboxylates as CXCR2 antagonists involved a scaffold-hopping strategy to develop a series of new compounds. nih.gov By systematically altering different parts of the molecule, researchers identified a compound with significantly improved inhibitory activity. nih.gov Another SAR study on 5-phenylthiophenecarboxylic acid derivatives for antirheumatic activity identified specific modifications, such as adding a bromo or chloro substituent to the phenyl ring, that led to more potent suppression of adjuvant-induced arthritis in rats compared to the parent compound. nih.gov

These studies underscore the importance of systematic chemical modification. For this compound, SAR studies would involve synthesizing analogs with modifications at the carboxylic acid group (e.g., converting it to an ester or amide) or by changing the position or type of halogen on the thiophene ring. These new compounds would then be tested to determine how these changes influence their binding to a specific biological target, providing a roadmap for designing more potent and selective agents. cefic-lri.org

Methodological Advancements and Future Research Directions

Innovations in Analytical Chemistry for Thiophene (B33073) Carboxylic Acids

The accurate detection and quantification of thiophene carboxylic acids are crucial for research and quality control. Modern analytical chemistry offers a suite of powerful techniques to achieve this with high sensitivity and specificity.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS with derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of thiophene carboxylic acids. However, the inherent polarity and sometimes low volatility of carboxylic acids can present challenges for these methods. colostate.edunih.gov To overcome these issues, chemical derivatization is often employed. colostate.educannabissciencetech.com This process modifies the analyte to make it more suitable for chromatographic separation and detection.

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of carboxylic acids. colostate.edu Silylation, for instance, is a common technique where polar functional groups are converted to less polar silyl derivatives. cannabissciencetech.com

In LC-MS, derivatization can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, leading to better sensitivity. researchgate.netnih.gov A variety of derivatization reagents are available, and their selection depends on the specific analytical requirements. tulane.edunih.gov For example, methods have been developed for the derivatization of carboxylic acids that facilitate their detection using positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). tulane.edu

Technique Purpose of Derivatization Common Derivatization Approaches
GC-MS Increase volatility and thermal stability, improve peak shape. colostate.educannabissciencetech.comSilylation (e.g., using MSTFA), Esterification. cannabissciencetech.comgcms.cz
LC-MS Enhance retention on reversed-phase columns, improve ionization efficiency. researchgate.netnih.govAmidation, Esterification with labeling reagents. nih.govbohrium.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures containing thiophene carboxylic acids. saspublishers.comrjpn.org The online coupling of these techniques allows for the separation of individual components and their subsequent identification and quantification in a single run. researchgate.net

Common hyphenated techniques include:

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the analysis of compounds in complex matrices. actascientific.com

GC-MS: Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. nih.gov

LC-NMR: The combination of liquid chromatography and nuclear magnetic resonance spectroscopy allows for the structural elucidation of separated compounds. saspublishers.com

These techniques are invaluable in various fields, including pharmaceutical analysis and natural product research, for identifying impurities and degradation products. saspublishers.comrjpn.org

Development of Sustainable and Economically Viable Synthesis Protocols

The chemical industry is increasingly focusing on the development of "green" and cost-effective synthetic methods. eurekaselect.com For the synthesis of 4-iodothiophene-2-carboxylic acid and its derivatives, this translates to the exploration of environmentally friendly solvents, catalysts, and reaction conditions.

Recent research has highlighted several sustainable approaches for thiophene synthesis:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. acs.org

Use of green solvents: Replacing hazardous organic solvents with alternatives like ionic liquids or deep eutectic solvents can improve the environmental footprint of a synthesis. rsc.org

Solvent-free reactions: Conducting reactions without a solvent, for example through grinding, minimizes waste generation. eurekaselect.com

Transition-metal-free synthesis: Avoiding the use of heavy metal catalysts where possible is a key aspect of green chemistry. organic-chemistry.org

Flow chemistry: Continuous flow reactors can offer improved efficiency, safety, and scalability compared to traditional batch processes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, with the potential to accelerate the discovery and development of new molecules and materials. engineering.org.cn

Predictive Synthesis and Materials Discovery

AI and ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. jetir.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory. jetir.org For the discovery of new materials based on the this compound scaffold, these models can help identify promising synthetic routes and predict the properties of novel derivatives.

Computer-aided synthesis planning (CASP) tools, which leverage AI, can assist chemists in designing efficient synthetic pathways to target molecules. nih.gov These tools can analyze complex molecular structures and propose a series of reactions to synthesize them from readily available starting materials. engineering.org.cn

Automated Reaction Optimization

Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield and minimize byproducts. By analyzing the results of a small number of initial experiments, these algorithms can intelligently suggest new experimental conditions to explore, leading to a more efficient optimization process. This automated approach can accelerate the development of robust and efficient synthetic protocols for this compound and its derivatives.

Emerging Research Frontiers and Interdisciplinary Applications

The strategic placement of an iodine atom and a carboxylic acid group on the thiophene ring endows this compound with a distinct reactivity profile. This has opened up avenues for its use in sophisticated chemical synthesis and advanced materials science, particularly in areas that draw inspiration from biological processes and leverage the interaction of light and electricity with matter.

The field of bio-inspired chemistry seeks to mimic the efficiency and selectivity of natural enzymatic processes. In this context, this compound serves as a valuable building block. The carbon-iodine bond is susceptible to cleavage and can participate in a variety of coupling reactions, some of which can be catalyzed by systems that mimic biological functions.

Recent advancements have seen the use of thiophene-based compounds in enzymatic reactions under visible light. For instance, "ene"-reductases have been shown to catalyze cross-coupling reactions when activated by light, using a flavin mononucleotide (FMN) cofactor to initiate the reaction. acs.org This photoenzymatic approach expands the toolkit of biocatalysis, and while not yet demonstrated with this compound specifically, it highlights a promising research direction. The general principle involves using light to generate radical species in a controlled, enzyme-mediated environment, enabling the formation of new chemical bonds with high precision. acs.org

Furthermore, the metabolism of thiophene-containing drugs in biological systems, which can involve bioactivation by cytochrome P450 enzymes to form reactive metabolites, provides insights into the types of transformations this scaffold can undergo. acs.org While this is often studied in the context of toxicology, the underlying chemical principles can be harnessed for synthetic purposes in bio-inspired systems. The study of how organisms process such compounds can inform the design of novel, environmentally benign catalysts and synthetic pathways.

Table 1: Examples of Bio-inspired Reactions with Thiophene Derivatives

Reaction Type Catalyst System Substrate Class Potential Application
Photoenzymatic Cross-Coupling "Ene"-reductase with visible light and FMN Aromatic compounds Green synthesis of complex molecules

Note: This table represents broader concepts in bio-inspired transformations involving thiophene derivatives, indicating potential areas of future research for this compound.

The inherent electronic properties of the thiophene ring make it a cornerstone of many organic electronic materials. The introduction of an iodine atom and a carboxylic acid group in this compound can modulate these properties, making it a target for applications in photocatalysis and electrochemistry.

In the realm of electrochemistry, thiophene derivatives are widely used to create conductive polymers. The electrochemical polymerization of compounds like indole-6-carboxylic acid and 2,2′-bithiophene results in films with distinct electrochromic properties, meaning they change color in response to an electrical potential. rsc.org These materials are key components in the development of high-contrast electrochromic devices (ECDs), which have applications in smart windows and displays. rsc.org The carboxylic acid group in this compound could serve as an anchoring group to attach the molecule to semiconductor surfaces, a common strategy in the design of dye-sensitized solar cells and other photoelectrochemical systems.

The carbon-iodine bond also presents opportunities for photochemical applications. This bond can be homolytically cleaved by light to generate a thienyl radical, which can then engage in a variety of subsequent reactions. This reactivity is foundational to photo-initiated polymerization and other light-driven synthetic methods. While specific studies on the photophysical properties of this compound are limited, the principles of photochemistry in related iodo-aromatic compounds suggest a rich area for future investigation.

Table 2: Potential Photo- and Electro-Chemical Applications

Application Area Relevant Property Compound Class Example Device/System
Electrochromics Redox-active polymer films Polythiophenes, Polyindoles Smart windows, Displays
Organic Electronics Charge transport Functionalized benzothieno[3,2-b]thiophenes Organic thin-film transistors (OTFTs) rsc.org
Photocatalysis Radical generation from C-I bond cleavage Iodo-aromatic compounds Light-driven organic synthesis

Note: This table illustrates potential applications based on the properties of the functional groups present in this compound and research on related compounds.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-iodothiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Begin with iodination of a thiophene-2-carboxylic acid precursor, such as via electrophilic substitution using iodine and an oxidizing agent (e.g., HNO₃). Optimize temperature (typically 50–80°C) and stoichiometry to minimize byproducts. Purification via recrystallization or column chromatography is critical to isolate the product. Yields can be improved by controlling moisture levels and using inert atmospheres to prevent decomposition .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm aromatic proton environments), IR (to validate carboxylic acid O-H stretches at ~2500–3000 cm⁻¹), and mass spectrometry (for molecular ion confirmation at m/z 304.10). Conflicting data, such as unexpected splitting in NMR, should be cross-checked with computational simulations (e.g., DFT) and compared to structurally analogous compounds (e.g., benzo[b]thiophene derivatives) .

Q. What precautions are necessary to prevent hazardous reactions when handling this compound with incompatible materials?

  • Methodological Answer : Avoid contact with strong oxidizing agents (e.g., peroxides), bases (e.g., NaOH), and acids (e.g., H₂SO₄), as these may trigger decomposition into sulfur oxides (SOₓ) or carbon monoxide (CO). Store in a cool, dry environment under inert gas (e.g., N₂) and use PPE, including nitrile gloves and fume hoods .

Advanced Research Questions

Q. How to address discrepancies in thermal stability data when designing high-temperature reactions involving this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres to determine decomposition thresholds. If literature reports vary (e.g., conflicting melting points), replicate experiments under standardized conditions (e.g., heating rate 10°C/min in N₂). Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions .

Q. How to mitigate environmental risks during the disposal of this compound and its decomposition products?

  • Methodological Answer : Neutralize waste with a mild base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid group before disposal. For decomposition byproducts like sulfur oxides, use scrubbers or adsorption systems (e.g., activated carbon). Follow institutional protocols for halogenated waste to prevent environmental release .

Q. What strategies are effective in functionalizing this compound for use in metal-catalyzed cross-coupling reactions?

  • Methodological Answer : Leverage the iodine substituent for Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimize solvent polarity (e.g., DMF/H₂O mixtures) and temperature (80–100°C) to balance reactivity and stability of the carboxylic acid group. Monitor reaction progress via TLC with UV visualization .

Q. What documentation practices ensure the reproducibility of this compound synthesis in academic research?

  • Methodological Answer : Record detailed reaction parameters (e.g., exact molar ratios, heating/cooling rates), purification steps (e.g., column chromatography gradients), and spectral data (e.g., NMR peak assignments). Use electronic lab notebooks (ELNs) for version control and share raw data (e.g., .JCAMP files) in supplementary materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.